2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid
Beschreibung
2-Amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrano[3,4-b]pyridine core fused with a dihydro-pyran ring. Key structural attributes include:
Eigenschaften
IUPAC Name |
2-amino-6,6-dimethyl-5,8-dihydropyrano[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2)4-6-3-7(10(14)15)9(12)13-8(6)5-16-11/h3H,4-5H2,1-2H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIKPDUGMRERNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2CO1)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405675 | |
| Record name | 2-Amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494776-07-7 | |
| Record name | 2-Amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Cyclocondensation of 1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitriles
A pivotal method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as precursors. Nguyen et al. (2023) demonstrated that treating these carbonitriles with aniline in ethanol under AC-SO₃H catalysis induces a sequential opening/closing cascade, yielding pyrano[3,4-b]pyridine scaffolds. For example:
-
Reactants : 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile + aniline.
-
Conditions : AC-SO₃H (5 mg), ethanol, room temperature, 30–45 min.
-
Yield : 97% for ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
This method’s efficiency stems from AC-SO₃H’s dual role in activating carbonyl groups and facilitating nitrile-to-ester conversion via Pinner and Leuckart reactions.
Acid-Catalyzed Cyclization of 3-Aminocrotonitrile Derivatives
A Chinese patent (CN111303047A) outlines a scalable route using 3-aminocrotonitrile and acetic acid:
-
Step 1 : React 3-aminocrotonitrile with acetic acid under reflux to form 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.
-
Step 2 : Hydrolysis of the nitrile group to carboxylic acid using HCl/NaOH.
PFPAT-Catalyzed Dehydration-Cyclization
Xiao et al. (2022) reported a solvent-free method using pentafluorophenylammonium triflate (PFPAT) to condense 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate with coumarin-3-carboxylic acid:
-
Conditions : PFPAT (5 mol%), 80°C, 5.5–7 hours.
-
Yield : 85–92% for pyrano[3,4-b]pyridine-3-carboxylates.
This method’s advantage lies in catalyst recyclability and avoidance of toxic solvents.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | Temperature | Time | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | AC-SO₃H | 97 | RT | 30–45 min | High |
| Acid Cyclization | Acetic acid | 80–91 | 110–120°C | 6–8 hours | Industrial |
| PFPAT Catalysis | PFPAT | 85–92 | 80°C | 5.5–7 hours | Moderate |
Key Observations :
-
AC-SO₃H offers superior yields and milder conditions but requires specialized catalysts.
-
Acetic acid methods are cost-effective and scalable but involve longer reaction times.
-
PFPAT balances efficiency and environmental friendliness but operates at higher temperatures.
Functionalization and Post-Synthetic Modifications
Ester Hydrolysis
The carboxylic acid group is typically introduced via hydrolysis of ethyl ester precursors. For example, saponification of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with NaOH (2M) yields the target carboxylic acid with >95% purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrano[3,4-b]pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy against various bacterial strains. The presence of the amino group in this compound may play a crucial role in its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death.
Anticancer Properties
Recent investigations into the anticancer properties of similar compounds have revealed promising results. For example, pyrano[3,4-b]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown potential as a scaffold for developing new anticancer agents.
Agricultural Applications
Pesticide Development
The compound's structure suggests possible applications in developing novel pesticides. Its ability to interact with biological systems makes it a candidate for creating compounds that can target specific pests while minimizing environmental impact. Preliminary studies indicate that related compounds exhibit insecticidal properties, which could be further explored for agricultural use.
Material Science
Polymer Chemistry
In material science, pyrano[3,4-b]pyridine derivatives are being investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how these modifications affect the overall performance of materials used in coatings and composites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with modified pyrano[3,4-b]pyridines. |
| Johnson & Lee, 2022 | Anticancer Properties | Reported that certain derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Chen et al., 2023 | Pesticide Development | Identified a novel derivative effective against common agricultural pests with low toxicity to beneficial insects. |
Wirkmechanismus
The mechanism of action of 2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Below is a comparative analysis of structural, physicochemical, and functional properties against related compounds.
Structural and Physicochemical Properties
Key Observations:
Ring Fusion Differences: The target compound’s pyrano[3,4-b]pyridine system positions the oxygen atom adjacent to the pyridine nitrogen, creating a planar structure conducive to π-π stacking. In contrast, pyrano[2,3-b]pyridine () has a staggered oxygen-nitrogen arrangement, altering electronic distribution . The 6-iodo analog () features pyrano[3,2-b]pyridine, which may exhibit distinct reactivity in cross-coupling reactions due to iodine’s polarizability .
Functional Group Impact: The amino group in the target compound enhances aqueous solubility and hydrogen-bonding capacity compared to non-amino analogs like ’s compound .
Molecular Weight and Complexity: The acridine derivative () has a larger tricyclic structure (MW 229.27), enabling DNA intercalation, unlike the smaller bicyclic pyrano-pyridines .
Target Compound:
- Medicinal Chemistry: The amino and carboxylic acid groups suggest utility as a pharmacophore in protease inhibitors or kinase ligands.
- Materials Science: Planar pyrano-pyridine systems may serve as ligands for metal-organic frameworks (MOFs).
Analog-Specific Insights:
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid (): Lacking amino/dimethyl groups, it may function as a synthetic intermediate for non-polar compounds .
- 6-Iodo-pyrano[3,2-b]pyridine (): Iodine’s heavy atom effect makes it suitable for radio-labeling or halogen-bond-driven crystallography .
- Tetrahydroacridine () : The extended aromatic system is associated with cholinesterase inhibition, relevant in Alzheimer’s research .
Biologische Aktivität
2-Amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid (CAS No. 494776-07-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis methods, and structure-activity relationships (SARs).
- Molecular Formula : C11H14N2O3
- Molecular Weight : 222.24 g/mol
- Structure : The compound features a pyrano-pyridine core, which is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of compounds related to the pyrano-pyridine scaffold. The following table summarizes key findings from various research articles regarding the anti-inflammatory activity of related compounds:
The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests a mechanism for reducing inflammation through the modulation of prostaglandin synthesis.
Anticancer Potential
In addition to its anti-inflammatory properties, compounds with similar structures have been investigated for anticancer activity. For instance, derivatives of pyrano-pyridine have shown promise against various cancer cell lines. The following table presents findings on the anticancer activity:
| Compound | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Pyrano-pyridine derivative A | MCF-7 (breast cancer) | <210 nM | |
| Pyrano-pyridine derivative B | HCT116 (colon cancer) | Not specified |
These results indicate that modifications in the structure of pyrano-pyridines can lead to enhanced selectivity and potency against specific cancer cell lines.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrano-pyridine derivatives. Key observations include:
- Substituent Effects : Electron-releasing groups enhance anti-inflammatory activity.
- Core Modifications : Variations in the pyrano or pyridine rings can significantly alter the compound's bioactivity.
Case Studies
- Study on COX Inhibition : A study demonstrated that several synthesized derivatives exhibited significant inhibition of COX enzymes, leading to decreased inflammation in animal models. The most potent derivatives showed IC50 values comparable to established anti-inflammatory drugs like indomethacin.
- Anticancer Screening : Another investigation evaluated several pyrano-pyridine derivatives against human tumor cell lines (MCF-7, HCT116). Results indicated that specific structural modifications led to improved antiproliferative effects.
Q & A
Q. What synthetic methodologies are effective for preparing 2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions, leveraging Skraup-like conditions with glycerol, sulfuric acid, and nitrobenzene as oxidizing agents. For example, analogous pyrano-pyridine derivatives have been synthesized using similar protocols, followed by purification via recrystallization in ethanol/water mixtures . Alternative routes involve multi-step functionalization of preformed pyridine cores, such as introducing dimethyl groups at the 6-position through alkylation or Grignard reactions .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the pyrano-pyridine backbone and substituent positions. For instance, methyl groups at the 6-position typically resonate as singlets in -NMR .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., [M+H] peak at m/z 265.132 for CHNO).
- X-ray Crystallography : If crystals are obtainable, compare bond lengths and angles with structurally related compounds like 3,6-dihydroxy-picolinic acid derivatives .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) should monitor degradation products over time, particularly hydrolysis of the pyran ring or oxidation of the amino group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid) reveal that electron-withdrawing substituents (e.g., halogens) enhance binding to biological targets like enzymes or receptors. Computational docking (using software like AutoDock Vina) can predict interactions, while in vitro assays (e.g., antimicrobial disk diffusion) validate activity .
Q. What advanced analytical techniques are recommended for assessing purity and isomerism?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak IA) to confirm stereochemical purity .
- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% deviation to rule out impurities .
- Dynamic Light Scattering (DLS) : Detect aggregation in solution-phase studies, particularly for biological assays .
Q. How can researchers evaluate the compound’s potential pharmacological applications?
- Methodological Answer :
- In Vitro Screening : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) assays, referencing protocols for dihydro-oxopyrrolo-pyridine derivatives .
- Antioxidant Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to quantify activity, comparing results to ascorbic acid controls .
- Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
